molecular formula C38H24N4 B11939239 BPy-TP2, sublimed

BPy-TP2, sublimed

Cat. No.: B11939239
M. Wt: 536.6 g/mol
InChI Key: YAELXYZSNJSOCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BPy-TP2 involves the coupling of bipyridine derivatives with triphenylene. The reaction typically requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a base like potassium carbonate, a solvent such as toluene, and a palladium catalyst like Pd(PPh3)4. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures around 100-120°C .

Industrial Production Methods

Industrial production of BPy-TP2 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process includes sublimation to achieve high purity levels required for electronic applications .

Chemical Reactions Analysis

Types of Reactions

BPy-TP2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while reduction may produce partially hydrogenated bipyridine derivatives .

Properties

Molecular Formula

C38H24N4

Molecular Weight

536.6 g/mol

IUPAC Name

2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)triphenylen-2-yl]pyridine

InChI

InChI=1S/C38H24N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-24H

InChI Key

YAELXYZSNJSOCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)C4=CN=C(C=C4)C5=CC=CC=N5)C6=C2C=C(C=C6)C7=CN=C(C=C7)C8=CC=CC=N8

Origin of Product

United States

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